molecular formula C16H15N5 B610952 1-(1-Methylethyl)-3-(2-phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1357349-91-7

1-(1-Methylethyl)-3-(2-phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B610952
CAS RN: 1357349-91-7
M. Wt: 277.33
InChI Key: JQOIRTDBHMDWMT-UHFFFAOYSA-N
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Description

1-(1-Methylethyl)-3-(2-phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known as 1-MEPP, is a heterocyclic compound that has been studied extensively in the scientific community due to its potential therapeutic applications. It is a member of the pyrazolopyrimidine family, which is a group of compounds that have been found to possess a variety of biological activities. 1-MEPP has been studied for its potential to act as an anti-inflammatory, anti-cancer, anti-bacterial, and anti-tubercular agent. In addition, it has been investigated for its potential to modulate the activity of enzymes, receptors, and transporters, as well as its effects on the immune system.

Scientific Research Applications

Inhibition of RET Tyrosine Kinase

SPP-86 is a potent and selective inhibitor of RET (REarranged during Transfection) tyrosine kinase . RET tyrosine kinase regulates key aspects of cellular proliferation and survival by regulating the activity of the mitogen-activated protein kinase (MAPK) and PI3K/Akt signaling pathways .

Target for Thyroid and Endocrine Resistant Breast Cancer

The RET tyrosine kinase receptor has emerged as a target in thyroid and endocrine resistant breast cancer . SPP-86 effectively inhibits ERK1/2 phosphorylation in TPC1 cells expressing the RET/PTC1 rearrangement .

Inhibition of ERα Phosphorylation

In human breast cancer cell lines, SPP-86 effectively inhibited GDNF/RET-induced ERα phosphorylation . Exposure of MCF7 cells to SPP-86 was associated with a moderate decrease in ERα levels .

Selective Inhibition of Cancer Cell Proliferation

SPP-86 is a selective inhibitor towards RET on cancer cell proliferation . It is cell permeable, potently inhibits RET activity in vitro and in vivo, and exhibits a unique selectivity profile that differs from previously reported inhibitors with activity towards this kinase .

Inhibitory Activity at Other Kinases

Apart from RET, SPP-86 also exhibits inhibitory activity at EphA1, FGFR1, Flt4, Lck, and Yes . This broadens its potential applications in the treatment of various cancers.

Inhibition of Proliferation of HCT 116 and TPC1 Cells

SPP-86 inhibits the proliferation of HCT 116 and TPC1 cells in vitro . This suggests its potential use in colorectal cancer (HCT 116) and papillary thyroid carcinoma (TPC1).

Mechanism of Action

SPP-86, also known as 1-(1-Methylethyl)-3-(2-phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is a potent and selective inhibitor of RET tyrosine kinase . This article will delve into the mechanism of action of SPP-86, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment.

Target of Action

The primary target of SPP-86 is the REarranged during Transfection (RET) receptor tyrosine kinase (RTK) . The RET receptor plays a crucial role in regulating key aspects of cellular proliferation and survival .

Mode of Action

SPP-86 interacts with its target, the RET receptor, by inhibiting its activity. It is a potent and selective cell permeable inhibitor of RET tyrosine kinase, with an IC50 of 8 nM .

Biochemical Pathways

SPP-86 affects the mitogen-activated protein kinase (MAPK) and PI3K/Akt signaling pathways . By inhibiting the RET receptor, SPP-86 effectively inhibits ERK1/2 phosphorylation in certain cells expressing the RET/PTC1 rearrangement . Furthermore, it inhibits RET-induced estrogen receptorα (ERα) phosphorylation in MCF7 cells .

Pharmacokinetics

It is known that spp-86 is cell permeable, which suggests it can readily cross cell membranes to exert its effects .

Result of Action

The inhibition of RET by SPP-86 leads to a reduction in ERα phosphorylation, even below baseline levels, in certain experimental conditions . This suggests that SPP-86 can have a significant impact on cellular processes regulated by ERα.

Action Environment

The action, efficacy, and stability of SPP-86 can be influenced by various environmental factors. For instance, the presence of growth factors like GDNF can influence the effectiveness of SPP-86 in inhibiting RET-induced ERα phosphorylation .

properties

IUPAC Name

3-(2-phenylethynyl)-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5/c1-11(2)21-16-14(15(17)18-10-19-16)13(20-21)9-8-12-6-4-3-5-7-12/h3-7,10-11H,1-2H3,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQOIRTDBHMDWMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=NC=NC(=C2C(=N1)C#CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Methylethyl)-3-(2-phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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